molecular formula C26H23N3O4S2 B2536858 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide CAS No. 361480-58-2

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2536858
CAS No.: 361480-58-2
M. Wt: 505.61
InChI Key: SWAIKWHWHWUUKG-UHFFFAOYSA-N
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Description

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide (CAS: 921566-80-5) is a benzamide derivative featuring a sulfonamide-linked 3,4-dihydroisoquinoline moiety and a 4-(4-methoxyphenyl)thiazol-2-yl substituent. Its molecular formula is C28H23N3O5S2 (MW: 545.6 g/mol) . The compound’s structure combines a sulfonyl-dihydroisoquinoline group, known for enhancing hydrophobic interactions, with a thiazole ring substituted with a 4-methoxyphenyl group, which may influence electronic properties and binding affinity.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S2/c1-33-22-10-6-19(7-11-22)24-17-34-26(27-24)28-25(30)20-8-12-23(13-9-20)35(31,32)29-15-14-18-4-2-3-5-21(18)16-29/h2-13,17H,14-16H2,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWAIKWHWHWUUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide is a synthetic organic molecule notable for its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Structural Characteristics

The compound features several functional groups:

  • Dihydroisoquinoline moiety : Known for its role in various biological activities.
  • Sulfonamide group : Often associated with antibacterial and antitumor properties.
  • Thiazole and benzamide components : Contribute to the compound's pharmacological profile.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The dihydroisoquinoline sulfonamide derivatives have been identified as potent inhibitors of specific enzymes, such as aldo-keto reductase (AKR1C3), which is implicated in cancer progression. Studies indicate that these compounds can exhibit isoform-selectivity, enhancing their therapeutic potential against breast and prostate cancers .
  • Cytotoxic Effects : Research has shown that related compounds can induce cytotoxicity in cancer cell lines. For instance, derivatives with similar structural motifs have demonstrated significant inhibitory effects on cell proliferation, suggesting that the compound may also possess anticancer properties .
  • Antimicrobial Activity : Some derivatives of sulfonamides have shown promise as antimicrobial agents. The presence of the thiazole ring may enhance the compound's ability to penetrate bacterial membranes, thereby increasing its efficacy against various pathogens.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionAKR1C3 inhibition
CytotoxicityInduction of apoptosis
AntimicrobialMembrane disruption

Case Study 1: Inhibition of AKR1C3

A high-throughput screening identified a related compound with a similar structure as a potent inhibitor of AKR1C3. This study highlighted the importance of the positioning of functional groups for optimal binding affinity and selectivity. The sulfonamide group was crucial for achieving the desired enzyme inhibition, which could lead to reduced tumor growth in cancer models .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies evaluating the cytotoxic effects of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl) derivatives against various cancer cell lines demonstrated significant reductions in cell viability. The MTT assay revealed that concentrations below 10 µM were effective in inducing apoptosis, indicating a strong potential for further development as an anticancer agent .

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of isoquinoline and thiazole exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline. In vitro studies have shown promising results, suggesting that it may enhance acetylcholine levels in the brain, thereby improving memory and cognitive functions .

Anticancer Activity

Several studies have identified compounds similar to 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)benzamide as potential inhibitors of cancer-related enzymes. For instance, derivatives containing the isoquinoline structure have demonstrated inhibitory effects on the aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancers . This suggests that the compound could be further explored as a lead compound in anticancer drug development.

Antimicrobial Properties

The thiazole component is known for its antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing significant antibacterial effects. This opens avenues for developing new antibiotics based on this compound's framework .

Case Study 1: Neuroprotective Activity Evaluation

In a recent study, researchers synthesized a series of isoquinoline-thiazole hybrids and evaluated their AChE inhibitory activity using in vitro assays. One compound demonstrated an IC50 value significantly lower than that of standard drugs used in Alzheimer’s treatment, indicating its potential as a therapeutic agent .

Case Study 2: Anticancer Screening

Another study focused on evaluating the anticancer properties of related compounds against various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂–NH–) exhibits characteristic reactivity through its polarized S=O bonds and acidic N–H proton (pKa ~10). Key reactions include:

Reaction TypeConditions/ReagentsProducts/OutcomesSource Citations
Nucleophilic Substitution Alkyl halides in basic media (K₂CO₃)N-alkylated sulfonamides
Hydrolysis HCl (6M) at refluxSulfonic acid + 3,4-dihydroisoquinoline
Oxidation mCPBA (meta-chloroperbenzoic acid)Sulfone derivatives (enhanced stability)
Complexation Transition metals (Cu²⁺, Zn²⁺)Coordination complexes (studied for bioactivity)

Amide Bond Transformations

The benzamide group (–CONH–) participates in hydrolysis and condensation reactions:

Reaction TypeConditions/ReagentsProducts/OutcomesSource Citations
Acidic Hydrolysis H₂SO₄ (conc.), Δ4-sulfonylbenzoic acid + thiazol-2-amine
Basic Hydrolysis NaOH (10%), refluxSodium benzoate + NH₃ release
Schiff Base Formation Aldehydes (e.g., benzaldehyde)Imine-linked conjugates

Thiazole Ring Modifications

The 4-(4-methoxyphenyl)thiazol-2-yl group undergoes electrophilic and nucleophilic substitutions:

Reaction TypeConditions/ReagentsProducts/OutcomesSource Citations
Bromination Br₂ in CHCl₃5-bromothiazole derivative
Alkylation MeI, Ag₂O catalystS-methylated thiazolium salts
Ring Opening H₂O₂, NH₄OHThioamide intermediates

Methoxyphenyl Group Reactions

The para-methoxy substituent on the phenyl ring shows typical aromatic reactivity:

Reaction TypeConditions/ReagentsProducts/OutcomesSource Citations
Demethylation BBr₃ in DCM, –78°CPhenolic derivative (–OH group)
Nitration HNO₃/H₂SO₄, 0°C3-nitro-4-methoxyphenyl analog
Suzuki Coupling Pd(PPh₃)₄, arylboronic acidBiaryl derivatives (structural diversification)

Stability Under Synthetic Conditions

The compound demonstrates moderate thermal stability (<200°C) but susceptibility to:

  • Photodegradation : UV light (λ = 254 nm) causes sulfonamide bond cleavage

  • pH-Dependent Hydrolysis : Rapid degradation in strongly acidic (pH <2) or basic (pH >12) media

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Modifications

Compound Name Heterocycle/Substituent Variation Key Features Biological Implications Reference
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide Oxadiazole instead of thiazole Oxadiazole’s electron-deficient core may alter hydrogen bonding or solubility. Potential differences in target selectivity due to heterocycle polarity.
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazol-2-ylidene with ethoxy/ethyl substituents Planar benzothiazole ring with conjugated double bonds may enhance π-stacking interactions. Increased rigidity could improve binding to hydrophobic enzyme pockets.
N-(4-chloro-2-fluorophenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzamide Chloro/fluoro substituents on phenyl ring Electron-withdrawing groups may reduce solubility but enhance electrophilic interactions. Improved inhibition potency in cholinesterase targets compared to methoxy derivatives.

Substituent Variations on the Thiazole/Phenyl Moiety

  • 4-Methoxyphenyl vs. Halogens, being electron-withdrawing, may enhance binding to electrophilic enzyme residues but reduce solubility .
  • Diethylsulfamoyl vs. Dihydroisoquinoline Sulfonyl: Compounds like 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () replace the dihydroisoquinoline sulfonyl group with a smaller diethylsulfamoyl group, likely reducing hydrophobic interactions but improving metabolic stability .

Q & A

Q. Table 1: Key Spectral Benchmarks for Structural Confirmation

Functional GroupIR Range (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Sulfonyl (SO₂)1320–1350-125–135 (SO₂-C)
Benzamide (C=O)1650–16808.1–8.3 (NHCO)165–170 (C=O)
Thiazole (C-S)650–7507.2–7.5 (thiazole H)115–125 (C-S)

Q. Table 2: Comparative Bioactivity Data (Hypothetical)

Assay TypeTargetResult (IC₅₀/MIC)Reference Protocol
MTT (Anticancer)HeLa Cells12.5 µM
Agar Dilution (Antimicrobial)E. coli64 µg/mL

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